molecular formula C13H16O2 B589400 2-(1-Methoxybutyl)benzofuran CAS No. 1391052-05-3

2-(1-Methoxybutyl)benzofuran

Cat. No.: B589400
CAS No.: 1391052-05-3
M. Wt: 204.269
InChI Key: ROCXUCLTLDKZTH-UHFFFAOYSA-N
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Description

2-(1-Methoxybutyl)benzofuran is a benzofuran derivative characterized by a methoxybutyl substituent at the 2-position of the benzofuran core. Benzofurans are heterocyclic compounds with a fused benzene and furan ring, widely studied for their diverse biological and pharmacological activities . The methoxybutyl group in this compound introduces a lipophilic side chain, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to simpler benzofuran derivatives .

Properties

IUPAC Name

2-(1-methoxybutyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-6-12(14-2)13-9-10-7-4-5-8-11(10)15-13/h4-5,7-9,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCXUCLTLDKZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=CC=CC=C2O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 2-(1-Methoxybutyl)benzofuran, typically involves cyclization reactions. One common method is the dehydrative cyclization of ortho-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of ortho-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable synthetic routes such as the one-pot etherification and dehydrative cyclization of ortho-hydroxyacetophenones. These methods are favored for their efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methoxybutyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated benzofurans, while reduction can produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Methoxybutyl)benzofuran involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes or interact with receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations:

  • Metabolic Stability : Substitution at the 2-position (as opposed to 3-position) may reduce metabolic degradation, as seen in EZH2 inhibitor optimization studies .
  • Electron Effects: The methoxy group is an electron donor, contrasting with electron-withdrawing groups (e.g., chloro, carboxy) in other derivatives. This could modulate optical properties or protein-binding efficiency .

Physicochemical Properties

Data gaps exist for this compound’s physical properties (e.g., vapor pressure, water solubility), which are critical for environmental fate predictions. Comparatively, 2,3-benzofuran derivatives require such measurements to assess persistence and toxicity . The methoxybutyl group likely reduces volatility and increases organic carbon partitioning (Koc) relative to unsubstituted benzofurans.

Biological Activity

2-(1-Methoxybutyl)benzofuran is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol

The compound features a benzofuran core substituted with a methoxybutyl group, which may influence its solubility and interaction with biological targets.

1. Antioxidant Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that certain benzofuran derivatives possess the ability to scavenge free radicals effectively, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

2. Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective properties. For instance, compounds similar to this compound have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a significant role in pathogenesis .

3. Interaction with Receptors

The affinity of this compound for various receptors has been explored. A related study on methoxy-substituted benzofurans indicated that certain derivatives possess selective affinity for adenosine A1 and A2A receptors, which are implicated in numerous physiological processes including neurotransmission and cardioprotection . The structure-activity relationship (SAR) analysis revealed that specific substitutions enhance receptor binding affinity, suggesting that modifications to the benzofuran structure can optimize its pharmacological profile.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
  • Receptor Modulation : By binding to adenosine receptors, it can modulate neurotransmitter release and exert protective effects on neuronal cells.
  • Radical Scavenging : The presence of hydroxyl groups in its structure may facilitate the donation of electrons to free radicals, neutralizing them effectively.

Case Study 1: Neuroprotective Screening

In a controlled study examining the neuroprotective effects of various benzofuran derivatives, this compound was included among the candidates. It was found to significantly reduce neuronal cell death in vitro when exposed to oxidative stressors. The results suggested that this compound could serve as a lead compound for further development into neuroprotective agents .

Case Study 2: Antioxidant Efficacy Evaluation

A series of experiments were conducted to evaluate the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The findings indicated that this compound exhibited a notable ability to scavenge free radicals compared to standard antioxidants like ascorbic acid, highlighting its potential utility in formulations aimed at combating oxidative stress .

Q & A

Q. What are the optimal synthetic routes for 2-(1-Methoxybutyl)benzofuran, and how can reaction conditions be optimized for yield and purity?

The synthesis of benzofuran derivatives typically involves acylative alkylation or cyclocondensation strategies. For this compound, a plausible route includes:

  • Step 1 : Acylation of benzofuran with methoxybutyl chloride under Friedel-Crafts conditions.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Key optimization parameters include temperature control (50–70°C), solvent polarity (e.g., dichloromethane for acylation), and catalyst selection (e.g., AlCl₃). Purity validation requires HPLC (>95%) and ¹H/¹³C NMR to confirm substituent positioning .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent orientation?

Use multidimensional NMR spectroscopy :

  • ¹H-¹³C HSQC to correlate methoxy (-OCH₃) and butyl protons.
  • NOESY to confirm spatial proximity between the methoxy group and benzofuran ring protons.
    Complement with high-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., [M+H]⁺ calculated for C₁₃H₁₆O₂: 204.1150) .

Q. What in vitro models are suitable for preliminary biological activity screening of this compound?

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC values).
  • Anticancer : SRB assay using HCT-116 or MDA-MB-468 cell lines (IC₅₀ determination).
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or CYP450 isoforms .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to mitigate side reactions in this compound production?

Challenge Solution Validation Method
Byproduct formation Use scavengers (e.g., molecular sieves) to trap reactive intermediates.TLC monitoring (Rf comparison).
Low regioselectivity Introduce directing groups (e.g., -NO₂) pre-alkylation, then reduce post-synthesis.¹H NMR integration .

Q. How should contradictory cytotoxicity data for benzofuran derivatives be analyzed?

Contradictions often arise from assay variability (e.g., SRB vs. MTT) or cell line-specific responses. Mitigate via:

  • Meta-analysis : Compare IC₅₀ values across multiple studies (e.g., HCT-116 vs. K562).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Example: Electron-withdrawing groups on the benzofuran ring enhance cytotoxicity in leukemia models .

Q. What experimental designs are recommended to elucidate the pharmacological mechanism of this compound?

  • Target identification : Use molecular docking (AutoDock Vina) against proteins like COX-2 or tubulin (PDB: 5KIR).
  • In vivo validation : Rodent models of inflammation (carrageenan-induced paw edema) or neuropathic pain (SNI model). Measure biomarkers (IL-6, TNF-α) via ELISA .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Substituent Biological Impact Reference
Methoxy position 7-OCH₃ enhances COX-2 inhibition (ΔG = -9.2 kcal/mol).
Butyl chain length C4 chains improve blood-brain barrier penetration (logP >3).

Q. What advanced spectroscopic techniques resolve nonlinear optical (NLO) properties of this compound?

  • Two-photon absorption (TPA) : Measure cross-sections (δ) using femtosecond pulses (e.g., 740 nm excitation in DMSO).
  • Hyper-Rayleigh scattering : Quantify second-harmonic generation (SHG) for NLO coefficient (β) calculation .

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